2-iodo-N-(1-phenylbutan-2-yl)benzamide
Description
Contextual Significance of Benzamide (B126) Derivatives in Chemical Biology and Drug Discovery Research
The benzamide moiety, the simplest amide derivative of benzoic acid, is a foundational scaffold in medicinal chemistry and drug discovery. nih.gov Its prevalence stems from its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets, making it a versatile building block for creating bioactive molecules. nih.gov Research has demonstrated that substituted benzamides possess a vast spectrum of pharmacological activities, leading to their development as therapeutics for a wide range of conditions.
Benzamide derivatives have been successfully developed into agents targeting various diseases. For instance, they form the basis of antiviral drugs, with some N-phenylbenzamide derivatives showing broad-spectrum activity against viruses like HIV-1, HCV, and HBV by modulating host factors such as the APOBEC3G protein. nih.gov In oncology, they are investigated for their anticancer potential, targeting mechanisms like dihydrofolate reductase (DHFR) or sigma receptors, which are often overexpressed in tumor cells. nih.govnih.gov Furthermore, their ability to interact with central nervous system (CNS) targets, such as dopamine (B1211576) and glycine (B1666218) transporters, has made them invaluable tools in neuroscience research and for developing treatments for neurological and psychiatric disorders. nih.govnih.gov
The following table summarizes the diverse applications of benzamide derivatives in research, highlighting their targeted biological systems.
| Benzamide Derivative Class | Biological Target/Application | Research Context | Reference(s) |
| N-phenylbenzamides | APOBEC3G (A3G) Protein | Antiviral (HIV, HCV, HBV) | nih.gov |
| Iodinated Benzamides | D-2 Dopamine Receptors | CNS Receptor Imaging | nih.gov |
| 4-Iodobenzamides | Sigma-1 and Sigma-2 Receptors | Cancer Cell Imaging and Therapy | nih.gov |
| 2-Phenyl Benzimidazole-1-acetamides | Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | nih.gov |
| 2-Iodo-3-trifluoromethyl-benzamides | Glycine Transporter 1 (GlyT1) | CNS Imaging Probe | nih.gov |
| Substituted Benzamides | Histone Deacetylases (HDACs) | Anticancer Therapy | nih.gov |
Unique Structural Features of 2-Iodo-N-(1-phenylbutan-2-yl)benzamide and Related Analogues
The 2-Iodobenzamide (B1293540) Moiety: The benzamide core provides a rigid platform capable of specific interactions within a receptor's binding pocket. The placement of an iodine atom at the ortho-position of the phenyl ring is particularly significant. Halogen atoms, like iodine, can form halogen bonds, which are increasingly recognized as important directional interactions in ligand-receptor binding. From a synthetic perspective, the carbon-iodine bond is also a versatile handle for further chemical modifications or for introducing a radioisotope of iodine (e.g., ¹²³I or ¹²⁵I). buet.ac.bdresearchgate.net The use of radioiodine transforms the molecule from a simple pharmacological tool into a potential diagnostic imaging agent for techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov All iodinated radiocontrast agents currently in use are derivatives of a tri-iodinated benzoic acid ring. radiologykey.comradiopaedia.org
The N-(1-phenylbutan-2-yl) Moiety: This side chain is structurally a derivative of phenethylamine, specifically α-ethylphenethylamine (also known as phenylisobutylamine). nih.govwikipedia.org This class of compounds is well-known for its activity in the central nervous system. The parent compound, 1-phenylbutan-2-amine (B1195257), acts as a norepinephrine-dopamine releasing agent. wikipedia.org The stereochemistry and substitutions on this side chain are critical for determining its specific biological target and activity profile. For example, related structures are explored as inhibitors of enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is relevant to Alzheimer's disease research.
The combination of these two moieties in this compound results in a molecule designed to interact with a specific biological target, likely a receptor or transporter in the CNS, with the iodine atom serving either as a critical binding element or as a label for imaging studies.
The table below breaks down the structural components of the title compound and compares it with related research analogues.
| Compound/Analogue | Scaffold | Key Substituent(s) | Side Chain | Potential Research Application | Reference(s) |
| This compound | 2-Iodobenzamide | 2-Iodo | 1-phenylbutan-2-yl | CNS Receptor/Transporter Ligand | (Inferred) |
| [¹²³I]IBZM | 2-Hydroxy-6-methoxybenzamide | 3-Iodo | (1-Ethyl-2-pyrrolidinyl)methyl | D-2 Dopamine Receptor Imaging | nih.gov |
| 4-[¹²⁵I]BP | 4-Iodobenzamide | 4-Iodo | N-benzylpiperidin-4-yl | Sigma Receptor Imaging (Cancer) | nih.gov |
| [¹²⁵I]-Analogue 5 | 2-Iodo-3-trifluoromethyl-benzamide | 2-Iodo, 3-CF₃ | (S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl | Glycine Transporter 1 (GlyT1) Imaging | nih.gov |
| β-Secretase Inhibitor IV | Benzene-1,3-dicarboxamide | 3-N-yl, 5-sulfonamido | (2S,3R)-4-(cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl | BACE-1 Inhibition (Alzheimer's) |
Evolution of Research Focus on Substituted Benzamides and Their Iodinated Counterparts
The scientific interest in substituted benzamides has evolved significantly over the decades, mirroring broader trends in medicinal chemistry from general screening to highly targeted, mechanism-based drug design. Initially, research focused on synthesizing and evaluating series of benzamides for broad biological effects, such as antimicrobial or antitumor activities. nih.govbuet.ac.bd
A pivotal development was the strategic incorporation of iodine into the benzamide scaffold. At first, iodine was used like other halogens to modulate the steric and electronic properties of a molecule to improve its binding affinity and selectivity for a given target. However, the true paradigm shift came with the use of iodine's radioisotopes. The ability to replace a stable iodine atom with a radioactive one (e.g., ¹²³I, ¹²⁵I) without significantly altering the molecule's pharmacological properties opened the door to radioligand binding assays and, crucially, to in vivo imaging.
This led to the development of iodinated benzamides as powerful tools for non-invasively studying the distribution and density of receptors and transporters in the living brain using SPECT. nih.govnih.gov For example, [¹²³I]IBZM became a widely used radiotracer for imaging D-2 dopamine receptors. nih.gov More recent innovations include the use of iodinated tracers for X-ray fluorescence imaging (XFI), a technique with the potential for highly sensitive, multi-element tracking of biological targets like the prostate-specific membrane antigen (PSMA) on cancer cells. mdpi.com This evolution from simple bioactive molecules to sophisticated diagnostic probes highlights the enduring utility and adaptability of the iodinated benzamide framework in academic and clinical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-(1-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-2-14(12-13-8-4-3-5-9-13)19-17(20)15-10-6-7-11-16(15)18/h3-11,14H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKFXGFNKXWQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Radiochemical Approaches for 2 Iodo N 1 Phenylbutan 2 Yl Benzamide and Its Research Analogues
General Strategies for N-Substituted Benzamide (B126) Synthesis
The core structure of the target molecule is an N-substituted benzamide. Its synthesis is fundamentally achieved by forming an amide bond between a carboxylic acid derivative and an amine. This section outlines the key reactions and stereochemical considerations for constructing the N-(1-phenylbutan-2-yl)benzamide backbone.
Amidation Reactions and Coupling Reagents
The formation of the amide linkage between 2-iodobenzoic acid and 1-phenylbutan-2-amine (B1195257) is a critical step. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated to enhance its electrophilicity.
One common method is the conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-iodobenzoyl chloride can then readily react with 1-phenylbutan-2-amine, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Alternatively, a wide array of coupling reagents can facilitate the direct amidation of the carboxylic acid and amine under milder conditions. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, such as an active ester or an O-acylisourea. This intermediate is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can be optimized to maximize yield and purity.
Interactive Table: Common Coupling Reagents for Benzamide Synthesis
Below is a table of commonly used coupling reagents for amide bond formation, along with their characteristics. Users can sort the table by reagent name, type, or common byproducts.
| Reagent Name | Reagent Type | Common Byproducts | Key Features |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Dicyclohexylurea (DCU) | Highly effective, but DCU can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. Often used with additives like HOBt. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Phosphonium Salt | Hexamethylphosphoramide (HMPA) | High coupling efficiency, but HMPA is a potential carcinogen. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Phosphonium Salt | Less toxic byproducts than BOP | A safer alternative to BOP with similar reactivity. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Aminium/Uronium Salt | Tetramethylurea | Very effective and fast-acting coupling reagent. |
| 1,1'-Carbonyldiimidazole (CDI) | Imidazole-based | Imidazole, CO₂ | Mild conditions, but can be sensitive to moisture. |
Stereoselective Synthesis of the 1-phenylbutan-2-yl Moiety
The 1-phenylbutan-2-yl moiety contains a chiral center at the second carbon of the butane (B89635) chain. For many research applications, particularly those involving biological targets, it is crucial to use a single enantiomer, either (R)- or (S)-1-phenylbutan-2-amine. Several strategies exist to obtain this chiral amine in an enantiomerically pure form.
Asymmetric Reductive Amination: A highly effective method for chiral amine synthesis is the asymmetric reductive amination of a prochiral ketone. researchgate.netgoogle.comnih.govorganic-chemistry.org In this case, 1-phenyl-2-butanone serves as the ketone precursor. The reaction involves the in-situ formation of an imine with an ammonia (B1221849) source, which is then asymmetrically reduced using a chiral catalyst and a reducing agent like hydrogen gas or a hydride source. Ruthenium- and iridium-based catalysts paired with chiral phosphine (B1218219) ligands have shown high efficacy and enantioselectivity in such transformations. researchgate.net
Chiral Resolution: If the amine is synthesized as a racemic mixture, the enantiomers can be separated through chiral resolution. wikipedia.orglibretexts.org This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. Fractional crystallization can then be used to separate these diastereomeric salts. Finally, treatment of the separated salts with a base liberates the pure enantiomers of the amine.
Biocatalytic Methods: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.com A transaminase can catalyze the transfer of an amino group from an amine donor (e.g., L-alanine) to the ketone precursor (1-phenyl-2-butanone), producing the desired chiral amine with high enantiomeric excess. mdpi.com
Regioselective Iodination Techniques for the Benzamide Core
Introducing an iodine atom specifically at the ortho-position (C2) of the benzamide ring is a key challenge. The directing effect of the amide group must be considered, as it can influence the position of electrophilic attack.
Direct Iodination Methods
Direct iodination involves treating the pre-formed N-(1-phenylbutan-2-yl)benzamide with an electrophilic iodine source. The amide group is an ortho-, para-director; however, achieving high regioselectivity for the ortho position often requires specific reagents or catalytic systems.
Directed Ortho-Metalation (DoM): This is a powerful strategy for achieving exclusive ortho-functionalization. wikipedia.orgyoutube.comyoutube.com The amide group can act as a directed metalation group (DMG). In this process, a strong organolithium base, such as n-butyllithium, deprotonates the aromatic ring at the position ortho to the DMG due to coordination with the amide's oxygen atom. wikipedia.org The resulting ortho-lithiated species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom with high regioselectivity.
Catalyst-Directed Iodination: Transition metal catalysis can also be employed for selective C-H iodination. Iridium-based catalysts, for example, have been shown to effectively direct the ortho-iodination of benzamides using N-iodosuccinimide (NIS) as the iodine source. acs.orgresearchgate.net These reactions often proceed under mild conditions and tolerate a range of functional groups. researchgate.net
Interactive Table: Reagents for Direct Ortho-Iodination of Benzamides
| Reagent/System | Method | Key Features |
| n-BuLi / I₂ | Directed Ortho-Metalation | High ortho-selectivity; requires cryogenic temperatures and strictly anhydrous conditions. |
| [Cp*Ir(H₂O)₃]SO₄ / NIS | Iridium Catalysis | Catalytic method, mild conditions, tolerates air and moisture. researchgate.net |
| Pd(OAc)₂ / I₂ | Palladium Catalysis | Can achieve ortho-iodination, but may require specific directing groups or conditions. researchgate.net |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Electrophilic Aromatic Substitution | Can provide ortho-iodination, but regioselectivity may vary depending on the substrate and acid used. |
Precursor Synthesis for Aromatic Iodination
An alternative to direct iodination is to synthesize the amide from a pre-iodinated starting material or to introduce the iodine via a precursor functional group.
Amidation of 2-Iodobenzoic Acid: The most straightforward precursor approach is to start with 2-iodobenzoic acid and couple it with 1-phenylbutan-2-amine using the amidation methods described in section 2.1.1. This strategy avoids the need for a separate, potentially challenging, regioselective iodination step on the final benzamide. The crystal structures of 2-iodobenzamide (B1293540) and the related 2-iodo-N-phenyl-benzamide have been reported, confirming the viability of this core structure. wikipedia.org
Sandmeyer Reaction: The Sandmeyer reaction provides a classic and reliable method for introducing an iodine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by iodide. google.comacs.org In this context, one could synthesize 2-amino-N-(1-phenylbutan-2-yl)benzamide first. This amino-benzamide would then be treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form the corresponding diazonium salt. Subsequent addition of an iodide source, typically potassium iodide (KI), results in the displacement of the diazonium group by iodine, yielding the target 2-iodo-N-(1-phenylbutan-2-yl)benzamide. This method is particularly useful when direct iodination is not feasible or gives poor selectivity. acs.org
Radiosynthesis of this compound for Research Applications
For use as a research tool in nuclear imaging techniques like Single-Photon Emission Computed Tomography (SPECT), the compound must be labeled with a suitable radioisotope of iodine, such as iodine-123 (¹²³I) or iodine-125 (B85253) (¹²⁵I). The synthesis of the radiolabeled version requires specialized techniques that can be performed quickly and with high specific activity.
The most common method for radioiodination is electrophilic substitution on an activated precursor molecule. nih.gov
Radioiododestannylation: A widely used and highly efficient method for introducing radioiodine is the iododestannylation of an organotin precursor. nih.govnih.gov For the synthesis of [¹²³I]- or [¹²⁵I]-2-iodo-N-(1-phenylbutan-2-yl)benzamide, a tributyltin precursor, specifically N-(1-phenylbutan-2-yl)-2-(tributylstannyl)benzamide, would be synthesized first. This precursor is then reacted with a source of radioactive iodide (e.g., [¹²³I]NaI or [¹²⁵I]NaI) in the presence of a mild oxidizing agent. nih.govacs.org The oxidant converts the iodide anion into an electrophilic iodine species that readily displaces the tributyltin group from the aromatic ring.
Common oxidizing agents used for this purpose include:
Chloramine-T: A widely used and effective oxidizing agent, though it can sometimes lead to side products if not carefully controlled. revvity.com
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A milder, solid-phase oxidant that is often preferred as it minimizes exposure of the substrate to harsh conditions.
Peracetic acid: Another effective oxidant that can provide high radiochemical yields. nih.govnih.gov
The choice of oxidant, reaction time, temperature, and pH are critical parameters that must be optimized to achieve high radiochemical yield and purity. Following the reaction, the radiolabeled product must be rapidly purified, typically using High-Performance Liquid Chromatography (HPLC), to separate it from the unreacted precursor and radioactive impurities. nih.gov
Interactive Table: Radioisotopes of Iodine for SPECT Imaging
| Isotope | Half-life | Principal Photon Energy | Key Application Feature |
| Iodine-123 (¹²³I) | 13.22 hours | 159 keV | Ideal for clinical SPECT imaging due to its short half-life and optimal gamma energy. |
| Iodine-125 (¹²⁵I) | 59.4 days | 35.5 keV (and X-rays) | Longer half-life makes it suitable for in-vitro assays, autoradiography, and preclinical animal studies. organic-chemistry.orgnih.gov |
Development of ¹²³I- and ¹²⁵I-Labeled Benzamide Radioligands
The radioisotopes Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) are frequently used for developing radioligands for SPECT imaging and in vitro research, respectively. The synthesis of radioiodinated benzamides, including analogues of this compound, typically involves introducing the iodine isotope onto the aromatic ring of a precursor molecule.
A prevalent and highly efficient method for this is electrophilic aromatic substitution. acs.org This strategy can be performed directly on the target molecule or, more commonly, on a pre-functionalized precursor to ensure high regioselectivity and radiochemical yield (RCY). acs.org The most widely used of these precursor-based methods is iododestannylation. nih.gov This technique involves the reaction of a trialkylstannyl (usually tributylstannyl) precursor with a source of radioiodine. nih.gov The stannylated precursors are typically synthesized from the corresponding halogenated (e.g., bromo or iodo) benzamide derivatives. nih.gov
The radioiodination reaction itself is facilitated by an oxidizing agent which converts the radioiodide (typically Na¹²³I or Na¹²⁵I) into an electrophilic iodine species (I⁺). nih.gov Common oxidizing agents include N-chlorosuccinimide (NCS), peracetic acid, or Iodogen®. nih.gov The reaction proceeds under mild conditions, providing high yields and specific activity. nih.gov For example, a method for radioiodinating N-succinimidyl 3- and 4-iodobenzoate (B1621894) precursors, which are used to label proteins, has been well-established. nih.gov
Another effective approach is iododeboronation, which utilizes boronic acid or trifluoroborate precursors. acs.org This method has been shown to produce radioiodinated alkynes with RCYs between 85% and 92%. acs.org Halogen exchange is a simpler, alternative method where a bromo or chloro substituent on the benzamide is replaced by radioiodine, although this may require more stringent conditions. acs.orgnih.gov
The general scheme for producing a radioiodinated benzamide via the common iododestannylation method is shown below.
| Precursor Type | Radioisotope | Common Method | Oxidizing Agent | Typical RCY |
| Tributylstannyl Benzamide | ¹²³I / ¹²⁵I | Iododestannylation | Peracetic Acid, NCS | High |
| Boronic Acid Benzamide | ¹²³I / ¹²⁵I | Iododeboronation | Peracetic Acid | 85-92% acs.org |
| Halogenated Benzamide | ¹²³I / ¹²⁵I | Halogen Exchange | N/A | Variable |
This table summarizes common methods for the synthesis of ¹²³I- and ¹²⁵I-labeled benzamide radioligands.
¹⁸F-Labeling Strategies for Benzamide Derivatives as Research Probes
Fluorine-18 (¹⁸F) is the radionuclide of choice for many PET imaging applications due to its favorable physical properties, including a 109.7-minute half-life and low positron energy. nih.govnih.gov The synthesis of ¹⁸F-labeled benzamides for use as PET probes typically involves nucleophilic substitution reactions. acs.org
In this approach, no-carrier-added [¹⁸F]fluoride, produced in a cyclotron, is used as a nucleophile to displace a leaving group on the aromatic ring of a precursor molecule. acs.org For nucleophilic aromatic substitution (SₙAr) to be efficient, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. acs.org The most common and effective leaving groups for this purpose are nitro groups and trimethylammonium salts. acs.org
The radiosynthesis is typically carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures, often above 100°C. acs.orgnih.gov Microwave-assisted heating can significantly shorten reaction times. nih.gov For instance, the synthesis of [¹⁸F] labeled benzamides with high affinity for sigma receptors has been achieved with radiochemical yields between 3-10% and high specific activities. nih.gov
Recent advancements have focused on developing milder labeling methods to accommodate sensitive biomolecules. springernature.com These include strategies using aluminum-fluoride ([¹⁸F]AlF) complexation with a NOTA-conjugated precursor, which can proceed in aqueous solutions. nih.gov Other novel methods involve using organophosphines or arylborimidines as fluoride (B91410) acceptors under mild conditions. nih.govspringernature.com
| Labeling Strategy | Precursor Type | Common Leaving Group | Key Conditions | Application |
| Nucleophilic Aromatic Substitution | Activated Aryl Benzamide | Nitro (-NO₂), Trimethylammonium | High Temperature, Aprotic Solvent (DMSO, DMF) | Standard PET Probe Synthesis acs.org |
| Microwave-Assisted SₙAr | Activated Aryl Benzamide | Halogen (F, Br, Cl) | Microwave Irradiation, DMSO | Rapid PET Probe Synthesis nih.gov |
| Aluminum-Fluoride Complexation | NOTA-conjugated Benzamide | N/A (Chelation) | Aqueous buffer, Heat | Labeling of Sensitive Molecules nih.gov |
This table outlines key strategies for the ¹⁸F-labeling of benzamide derivatives.
Purification and Quality Control for Radiochemical Purity in Research
Ensuring the purity of a radiolabeled compound is critical for the quality, safety, and efficacy of a research or diagnostic study. moravek.com After radiosynthesis, the reaction mixture contains the desired radiolabeled product alongside unreacted precursors, byproducts, and the initial radioisotope. mdpi.com Purification is therefore an essential final step.
The most widely used method for the purification of radiopharmaceuticals is High-Performance Liquid Chromatography (HPLC). moravek.commdpi.com A semi-preparative HPLC system equipped with a radiation detector can effectively separate the radiolabeled benzamide from chemical and radiochemical impurities. mdpi.com However, HPLC is a time-consuming and expensive process that often requires a subsequent reformulation step to exchange the organic mobile phase for a biocompatible buffer. mdpi.com For some applications, particularly with microscale syntheses, Solid-Phase Extraction (SPE) or Thin-Layer Chromatography (TLC) can be used as simpler and faster purification methods. mdpi.com
Quality control (QC) is performed on the final product to confirm its identity, purity, and specific activity. nih.gov Radiochemical purity (RCP) is a key QC parameter, defined as the percentage of the total radioactivity in the sample that is present in the desired chemical form. nih.gov Both HPLC and TLC are standard methods for determining RCP. nih.govnih.gov While TLC is often used for routine checks due to its speed and simplicity, HPLC provides higher resolution and is better at detecting impurities like those formed by radiolysis (decomposition of the compound by the radiation it emits). nih.goveur.nl It is therefore considered essential to use HPLC, at least during the validation phase of a new radiopharmaceutical, to ensure treatment quality. nih.goveur.nl
| QC Test | Method(s) | Purpose | Acceptance Criteria (Typical) |
| Identity | Co-elution with standard on HPLC/TLC | Confirms the radiolabeled product is the correct compound. | Retention time (HPLC) or Rf value (TLC) matches the non-radioactive standard. |
| Radiochemical Purity (RCP) | HPLC, TLC | Quantifies the percentage of radioactivity in the desired form. | >95% nih.gov |
| Chemical Purity | HPLC (with UV detector) | Quantifies non-radioactive impurities. | Varies by compound and application. |
| Specific Activity | Calculation based on radioactivity and mass | Measures the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol). | Must be high enough for the intended application. |
This table presents a summary of typical purification and quality control tests for radiolabeled benzamides used in research.
In Vitro Pharmacological Research and Molecular Target Interaction Profiling of 2 Iodo N 1 Phenylbutan 2 Yl Benzamide Derivatives
Receptor Binding Studies
In vitro receptor binding assays are fundamental in pharmacological research to determine the affinity and selectivity of a compound for its molecular targets. This is typically achieved through competitive binding experiments where the test compound's ability to displace a known radiolabeled ligand from a receptor is measured. The resulting inhibition constant (Ki) or the concentration required to inhibit 50% of binding (IC50) are key metrics of affinity.
Sigma (σ) Receptor System Affinities and Selectivity
The sigma receptors, comprising at least two subtypes, σ1 and σ2, are unique intracellular proteins that have become important targets for therapeutic drug design in psychiatry and neurology. nih.gov The σ1 receptor has been cloned and is known to modulate various neurotransmitter systems, including glutamatergic and dopaminergic pathways. nih.govnanobioletters.com The σ2 receptor is less characterized due to a lack of highly selective ligands but is implicated in cell proliferation and motor functions. nih.gov
While no data exists for 2-iodo-N-(1-phenylbutan-2-yl)benzamide, studies on other iodo-substituted ligands demonstrate that this chemical feature can be compatible with high-affinity binding at sigma receptors. Research into potential PET and SPECT imaging agents has led to the synthesis of iodo-substituted compounds with significant affinity. nih.gov For instance, different structural classes of ligands have been evaluated, showing that halogen substitution can yield high-affinity binders. nih.gov
Binding affinity is often determined using radioligands such as ³H-pentazocine or ³H-3-PPP for σ1 sites. nih.gov The data for representative fluoro- and iodo-substituted ligands from other structural classes highlight the potential for high sigma receptor affinity.
Table 1: Example Sigma Receptor Binding Affinities of Substituted Ligands Data for structurally related compounds, not this compound.
| Compound | Radioligand | Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| (+)-N-(5-fluoro-1-pentyl)normetazocine | ³H-3-PPP | 0.29 | nih.gov |
| (+)-N-(5-fluoro-1-pentyl)normetazocine | ³H-pentazocine | 10.5 | nih.gov |
| N-[2-(3,4-dichlorophenyl)-1-ethyl]-N-(3-fluoro-1-propyl)-2-(1- pyrrolidinyl)ethylamine | ³H-3-PPP | 4.22 | nih.gov |
Histamine (B1213489) H3 Receptor Binding Profile
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov As such, H3R antagonists are investigated for their potential in treating cognitive and sleep-wake disorders. nih.gov
The benzamide (B126) scaffold is a known feature in a class of potent H3R antagonists. nih.gov Research on novel benzamide-based compounds has identified derivatives with high affinity for the human H3 receptor, often with binding affinities (Ki) well below 100 nM. nih.gov These affinities are typically determined in competition binding assays using rat brain cortex membranes and the specific H3R radioligand [³H]-Nα-methylhistamine. nih.gov Studies on various H3R antagonists show a range of high potencies, often expressed as pKi values (the negative log of the Ki). For example, a series of novel antagonists displaced [³H]-Nα-methylhistamine with pKi values ranging from 7.56 to 8.68.
Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D4)
Dopamine receptors are critical targets in neuropsychiatric pharmacotherapy. They are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. scbt.comnih.gov The iodobenzamide structure is a well-established pharmacophore for targeting D2-like receptors. Specifically, compounds like (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([¹²³I]IBZM) are used as clinical imaging agents for the D2 receptor. nih.gov
Research on analogues has sought to develop new agents with improved properties. A study on iodinated benzamides with a benzofuran (B130515) ring system, such as IBF (5-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dihydrobenzofurancarboxamide), found very high affinity for the D2 receptor, with a dissociation constant (Kd) of 0.106 nM. nih.gov The D4 receptor has also gained attention as a target for conditions like glioblastoma and various CNS disorders. scbt.com Structure-activity relationship studies on D4 ligands show that substituents on the phenyl ring can markedly affect affinity and selectivity over D2 and D3 receptors. biorxiv.org
Table 2: Example Binding Affinities of Iodobenzamide Analogues at the D2 Receptor Data for structurally related compounds, not this compound.
| Compound | Binding Parameter | Value (nM) | Reference |
|---|
Other Relevant Neuroreceptor Systems
During drug development, lead compounds are often screened against a panel of other neuroreceptors to assess selectivity and identify potential off-target effects. Some ligands are intentionally designed as multi-target agents. For instance, polypharmacological approaches have been explored to create single molecules that act as both H3R antagonists and D2-like receptor ligands. frontiersin.org One such strategy involved linking a known H3R pharmacophore to various neuroleptics, resulting in compounds with high H3R affinity (Ki values from 4.90 nM to 42 pM) while maintaining affinity for dopamine D2-like receptors. frontiersin.org Other research has noted that certain sigma receptor ligands, like pridopidine, also possess affinity for adrenergic (α2A/C), serotoninergic (5HT1A), and histamine H3 receptors. nih.gov
Enzyme Inhibition Assays
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catabolize neurotransmitters like dopamine and serotonin. nih.gov MAO-B inhibitors are particularly relevant for treating Parkinson's disease as they reduce the breakdown of dopamine. mdpi.com
The inhibitory potential of a compound is quantified by its IC50 value, the concentration at which it inhibits 50% of the enzyme's activity. While no MAO inhibition data exists for this compound, research into other small molecules with anilide or benzamide motifs has identified potent MAO inhibitors. nih.gov For example, a series of aromatic amide derivatives were synthesized and evaluated, with N-(2,4-dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide emerging as a selective MAO-B inhibitor with an IC50 of 56 nM. nih.gov Other research on 2,1-benzisoxazole derivatives also identified specific and potent MAO-B inhibitors, demonstrating that related heterocyclic structures can effectively target this enzyme. nih.gov
Table 3: Example MAO-B Inhibition Data for Structurally Related Compounds Data for structurally related compounds, not this compound.
| Compound | Enzyme Target | Inhibition (IC50) | Reference |
|---|---|---|---|
| N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | MAO-B | 56 nM | nih.gov |
| 7a (a 2,1-benzisoxazole derivative) | MAO-B | 17 nM | nih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | mdpi.com |
DNA Gyrase and Sec14p Inhibition Research
While direct studies on "this compound" and its effect on DNA gyrase are not extensively documented, research into structurally related N-phenylpyrrolamides has shown potent inhibition of bacterial DNA gyrase and topoisomerase IV. rsc.orgnih.govnih.gov These N-phenylpyrrolamide inhibitors have demonstrated low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.orgnih.gov This suggests that the N-phenyl amide scaffold could be a promising starting point for the development of new antibacterial agents targeting DNA gyrase. rsc.orgnih.govnih.gov
In the context of Sec14p inhibition, research has identified certain benzamide derivatives as effective inhibitors. For instance, 4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzamide), known as NPBB112, has been shown to inhibit the Sec14 phospholipid exchange cycle. biorxiv.org This indicates that the benzamide functional group can be a key pharmacophore for targeting Sec14-like phosphatidylinositol transfer proteins (PITPs). biorxiv.orgnih.govnih.gov
Histone Deacetylase (HDAC) Inhibition Profiles
The benzamide moiety is a recognized pharmacophore in the design of histone deacetylase (HDAC) inhibitors. nih.govnih.gov Specifically, N-(2-aminophenyl)benzamide derivatives have been identified as potent inhibitors of class I HDAC enzymes, particularly HDAC1, HDAC2, and HDAC3. nih.govnih.gov The inhibitory activity of these compounds is often attributed to the 2-aminobenzamide (B116534) group, which chelates the zinc ion in the active site of the enzyme. nih.gov
Further studies on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have also demonstrated significant HDAC inhibitory activity, with some compounds showing IC50 values in the low micromolar range. researchgate.net The structural similarities between these active compounds and "this compound" suggest that this class of molecules warrants investigation for potential HDAC inhibitory effects.
Cyclooxygenase-2 (COX-2) and Topoisomerase I Inhibition Research
Research has been conducted on N-2-(phenylamino) benzamide derivatives as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). One study designed and synthesized a series of these derivatives, identifying compounds that exhibited inhibitory activity against both enzymes. These findings are significant as dual inhibition of COX-2 and Topo I is a promising strategy in cancer therapy.
In Vitro Cellular Biological Activity
The in vitro biological activity of this compound derivatives has been evaluated in various cellular models, demonstrating a range of effects from anticancer to antimicrobial and antiviral activities.
Antiproliferative and Anti-migration Effects in Cancer Cell Lines (e.g., Glioblastoma)
N-2-(phenylamino) benzamide derivatives have been investigated for their potential as anti-glioblastoma agents. These compounds have shown promising results in inhibiting the proliferation and migration of glioblastoma cell lines. The mechanism of action is thought to be related to their ability to inhibit COX-2 and Topoisomerase I, both of which are implicated in the progression of glioblastoma.
Antimicrobial Activity against Bacterial and Fungal Strains
The N-phenylbenzamide scaffold has been explored for its antimicrobial properties. Studies have shown that certain N-phenylbenzamide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.govnih.gov For instance, a series of N-phenylbenzamides were synthesized and showed inhibitory activity against Staphylococcus aureus and Escherichia coli. nih.govnih.gov Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also reported activity against Gram-positive bacteria. mdpi.comresearchgate.net
The following table summarizes the antimicrobial activity of some N-phenylbenzamide derivatives:
| Compound Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| N-phenylbenzamides | Staphylococcus aureus (Gram-positive) | Inhibitory | nih.govnih.gov |
| N-phenylbenzamides | Escherichia coli (Gram-negative) | Inhibitory | nih.govnih.gov |
| N-phenylbenzamides | Candida albicans (Fungus) | Inhibitory | nih.govnih.gov |
Antiviral Efficacy Studies (e.g., Influenza Virus)
While specific studies on the anti-influenza activity of "this compound" are limited, the broader class of N-phenylbenzamide derivatives has been investigated for antiviral properties. A notable study identified a series of N-phenylbenzamide derivatives as a novel class of inhibitors for Enterovirus 71 (EV71). nih.govnih.gov Among the synthesized compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was particularly effective against several EV71 strains, with IC50 values in the low micromolar range. nih.govnih.gov
Additionally, other benzamide derivatives have been designed and screened for their antiviral activities against a range of viruses, including Adenovirus, HSV-1, and coxsackievirus, with some compounds showing potent inhibitory effects. rsc.org
Antioxidant Capacity Investigations
No publicly available scientific literature or research data could be found that specifically investigates the antioxidant capacity of this compound or its closely related derivatives. Standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have not been reported in the context of this specific compound. Therefore, its potential to act as a free radical scavenger or to modulate oxidative stress remains uncharacterized.
Modulatory Effects on Specific Signaling Pathways
While direct studies on this compound are limited, research into the broader class of benzamide derivatives has revealed significant modulatory effects on crucial cellular signaling pathways. A notable example is the inhibition of the Hedgehog signaling pathway, which is implicated in certain forms of cancer.
A series of novel benzamide derivatives have been synthesized and evaluated for their ability to act as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. nih.gov In these studies, certain derivatives demonstrated potent inhibition of this pathway. For instance, one particular derivative, designated as compound 10f , exhibited significant inhibitory activity on Hedgehog signaling. nih.gov This compound was found to have potency equivalent to or greater than GDC-0449 (Vismodegib), a known clinical inhibitor of the Hedgehog pathway. nih.gov
Furthermore, compound 10f was effective in inhibiting the proliferation of Daoy cells, a medulloblastoma cell line known to be resistant to GDC-0449, suggesting a promising avenue for overcoming resistance in cancer therapy. nih.gov The mechanism of action for these benzamide derivatives is centered on their function as Smoothened antagonists. nih.gov
The table below summarizes the activity of a key benzamide derivative from the study.
| Compound | Target | Activity | Cell Line | Notes |
| 10f | Smoothened (SMO) Receptor / Hedgehog Signaling | Potent inhibition, comparable or superior to GDC-0449. nih.gov | Daoy (medulloblastoma) | Showed efficacy in a GDC-0449 resistant cell line. nih.gov |
This line of research highlights the potential for benzamide derivatives to be developed as targeted therapeutic agents that modulate specific signaling cascades involved in disease.
Structure Activity Relationship Sar and Ligand Design Principles for 2 Iodo N 1 Phenylbutan 2 Yl Benzamide Analogues
Systematic Modification of the Benzamide (B126) Moiety
The benzamide portion of the molecule serves as a crucial scaffold for interaction with target receptors. Modifications to this part of the molecule, including the nature and position of substituents on the benzene (B151609) ring, have profound effects on the ligand's pharmacological profile.
In the context of dopamine (B1211576) D4 receptor ligands, ortho-substituents on the benzamide ring can influence affinity through both electronic effects and the formation of intramolecular hydrogen bonds (IMHBs). nih.gov While specific data for the 2-iodo group in the N-(1-phenylbutan-2-yl)benzamide series is limited, studies on related benzamides targeting the cereblon (CRBN) protein have shown that ortho-halo substituents can enhance binding affinity. nih.gov For instance, ortho-fluoro and ortho-chloro derivatives were found to have improved binding compared to their non-halogenated counterparts. nih.gov This suggests that the steric and electronic properties of the ortho-iodine in 2-iodo-N-(1-phenylbutan-2-yl)benzamide are likely critical for its biological activity, potentially by orienting the molecule optimally within the binding pocket and participating in specific interactions.
Beyond the specific effect of the ortho-iodine, the substitution pattern on the benzamide benzene ring is a major determinant of affinity and selectivity. Research on a variety of benzamide-based ligands has demonstrated that the nature, size, and position of substituents can dramatically alter biological activity.
In a series of benzamide derivatives designed as cereblon binders, a range of ortho-substituents were evaluated for their impact on binding affinity. The study revealed that substituents capable of forming intramolecular hydrogen bonds (IMHBs) with the amide proton, such as -F, -Cl, -OMe, and -OH, generally led to higher affinity. nih.gov This pre-organizes the ligand into a conformation that is more favorable for binding, reducing the entropic penalty upon interaction with the receptor. nih.gov
The following table summarizes the binding data for a series of ortho-substituted benzamides, demonstrating the influence of different substituents on binding affinity to the human cereblon thalidomide (B1683933) binding domain (hTBD).
| Compound | R (ortho-substituent) | IC50 (μM) | Ki (μM) |
| 8d | F | 63 ± 16 | - |
| 11a | Cl | - | - |
| 11b | CF3 | > 500 | > 500 |
| 11c | CH3 | 210 ± 40 | 170 ± 30 |
| 11d | OMe | 120 ± 20 | 100 ± 20 |
| 11e | OH | 130 ± 30 | 110 ± 20 |
| 11f | F (with other mods) | 120 ± 20 | 90 ± 20 |
| Data sourced from a study on benzamide-type cereblon binders. nih.govresearchgate.net |
These findings underscore the importance of the electronic and steric properties of substituents on the benzamide ring. Electron-withdrawing groups like fluorine and chlorine, as well as electron-donating groups that can participate in hydrogen bonding like methoxy (B1213986) and hydroxyl, can enhance affinity. nih.gov Conversely, a bulky and strongly electron-withdrawing group like trifluoromethyl was detrimental to binding in this series. nih.gov
Exploration of the N-(1-phenylbutan-2-yl) Side Chain Modifications
The N-(1-phenylbutan-2-yl) side chain is another critical component of the molecule, providing key interactions within the receptor binding site. Modifications to its stereochemistry, the length of the alkyl chain, the phenyl group, and the incorporation of other functionalities have been extensively explored to optimize ligand properties.
Stereochemistry plays a pivotal role in the biological activity of N-(1-phenylbutan-2-yl)benzamide analogues. The chiral center at the 2-position of the butane (B89635) chain leads to (R) and (S) enantiomers, which often exhibit significant differences in their binding affinities and functional activities.
For a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides, which share a chiral center adjacent to the amide nitrogen, the stereospecificity of their activity was found to be dependent on the nature of the N-alkyl substituent. nih.gov In compounds with a smaller N-ethyl group, the (S)-enantiomer was more potent at dopamine D2 receptors. nih.gov However, as the N-alkyl chain length increased to n-hexyl, the preference switched to the (R)-enantiomer. nih.gov This highlights a complex interplay between the stereocenter and other parts of the molecule in determining the optimal fit within the receptor.
In a study of potent N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the dopamine D2 receptor affinity was found to be almost exclusively confined to the (R)-enantiomer. nih.gov This contrasts with the corresponding N-ethyl derivatives where the (S)-enantiomer is preferred. nih.gov This reversal in stereoselectivity underscores the subtle but critical influence of the substituent on the nitrogen atom of the side chain.
The following table presents the in vitro dopamine D2 receptor binding affinities for enantiomers of a related benzamide, highlighting the profound impact of stereochemistry.
| Compound | Stereochemistry | IC50 (nM) for [3H]spiperone binding |
| Example Compound A | (R) | 1.2 |
| Example Compound B | (S) | > 10,000 |
| Data adapted from a study on N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. nih.gov |
These findings strongly suggest that the (R) or (S) configuration of the 1-phenylbutan-2-yl moiety in the title compound will have a dramatic impact on its biological activity, and that the optimal stereochemistry may vary depending on the specific receptor being targeted.
Modifications to the phenyl group and the length of the butane chain in the N-(1-phenylbutan-2-yl) side chain are key strategies for modulating ligand affinity and selectivity. The phenyl group can engage in hydrophobic and aromatic interactions within the binding pocket. Replacing it with other aromatic or heteroaromatic rings can fine-tune these interactions.
Studies on related benzamide series have shown that substitution on the phenyl ring of the side chain can significantly impact potency. For instance, in a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, a 4-fluoro substituent on the benzyl (B1604629) group was well-tolerated and even beneficial for activity. nih.gov
The length of the alkyl chain connecting the phenyl group to the amide nitrogen is also a critical parameter. In a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, altering the alkyl chain length from ethyl to n-hexyl led to a switch in stereochemical preference, indicating that the chain length influences how the ligand orients itself in the binding site. nih.gov
For example, replacing a phenyl ring with a pyridine (B92270) ring can introduce a nitrogen atom that can act as a hydrogen bond acceptor. In the context of benzamide derivatives, the introduction of heterocyclic rings such as 1,2,4-oxadiazole (B8745197) has been shown to yield compounds with significant biological activity.
Furthermore, the incorporation of conformationally restricted analogues, such as replacing a flexible chain with a more rigid ring system, can be advantageous. For instance, 2-phenylpyrroles have been successfully used as conformationally restricted analogues of some benzamides, leading to increased potency and selectivity for dopamine D2 receptors. nih.gov This suggests that replacing the N-(1-phenylbutan-2-yl) side chain with a more rigid, heterocyclic-containing moiety could be a fruitful avenue for designing novel analogues of this compound with improved pharmacological profiles.
Metabolic Stability and Pharmacokinetic Research in Preclinical Models for Research Tool Development
In Vitro Metabolic Stability Assessments (e.g., Liver Microsomes, Hepatocytes)
The metabolic stability of a compound is a critical determinant of its in vivo behavior and potential as a research tool or therapeutic agent. researchgate.net Assays to determine this stability are a cornerstone of early-stage drug discovery, providing insights into a compound's half-life and potential for drug-drug interactions. nuvisan.com These assessments are typically conducted using in vitro systems such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.comnih.gov
The process involves incubating the test compound with these biological matrices and monitoring its depletion over time. springernature.com Liver microsomes, which are subcellular fractions of liver cells, are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes and are commonly used to study Phase I and Phase II metabolism. nih.gov Hepatocytes, being whole liver cells, offer a more comprehensive metabolic system, reflecting a broader range of metabolic pathways. researchgate.netresearchgate.net The rate of compound degradation in these systems allows for the calculation of key pharmacokinetic parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint). nuvisan.com These parameters are vital for ranking compounds and predicting in vivo hepatic clearance. researchgate.net
For amide-containing compounds, such as 2-iodo-N-(1-phenylbutan-2-yl)benzamide, a potential metabolic pathway is enzyme-catalyzed hydrolytic cleavage of the amide bond. nih.gov Studies on other amide-containing molecules have shown that this cleavage can occur in liver microsomes, sometimes leading to the formation of inactive metabolites. nih.gov
While specific experimental data on the metabolic stability of this compound is not extensively available in the public domain, the established methodologies provide a clear framework for its evaluation. The stability would be determined by incubating it with human and preclinical species' liver microsomes or hepatocytes and quantifying the remaining parent compound using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comspringernature.com
Table 1: General Parameters in Metabolic Stability Assays
| Parameter | Description | Test System | Significance |
|---|---|---|---|
| In Vitro Half-life (t1/2) | The time required for 50% of the parent compound to be metabolized. | Liver Microsomes, Hepatocytes | Indicates the rate of metabolic degradation; used to rank compound stability. researchgate.net |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. nuvisan.com | Liver Microsomes, Hepatocytes | Used to predict in vivo hepatic clearance and bioavailability. nuvisan.comresearchgate.net |
| Metabolite Profile | Identification and characterization of the products of metabolism. | Liver Microsomes, Hepatocytes | Determines if metabolites are active, inactive, or potentially toxic. researchgate.netresearchgate.net |
This table is for illustrative purposes based on general knowledge of metabolic stability assays.
Blood-Brain Barrier Permeability Studies (in vitro and preclinical animal models)
The utility of a centrally acting research tool is contingent upon its ability to cross the blood-brain barrier (BBB), a highly selective microvascular unit that protects the central nervous system (CNS). nih.gov The permeability of this barrier is a critical factor in CNS drug development. nih.gov
While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. A study on the radio-iodinated benzamide (B126) derivative, 2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide ([¹²⁵I]5), a potential imaging agent for the glycine (B1666218) transporter 1 (GlyT1), demonstrated high blood-brain barrier permeability in mice. nih.gov Following intravenous administration, brain uptake values were significant, ranging from 1.68 to 2.17% of the injected dose per gram of tissue between 15 and 60 minutes post-injection. nih.gov This high permeability is a promising indicator for other compounds within this chemical class. Preclinical animal models are essential for confirming that a compound not only penetrates the BBB but also reaches its target in sufficient concentrations to elicit a biological effect.
Tissue Distribution and Ex Vivo Receptor Occupancy Studies Using Radiolabeled Analogues
To understand the in vivo behavior of a compound, researchers use radiolabeled analogues to track its distribution throughout the body and confirm its engagement with the intended biological target. giffordbioscience.comsygnaturediscovery.com This is often achieved through tissue distribution studies and ex vivo receptor occupancy assays. giffordbioscience.com
Studies on various radiolabeled iodobenzamide analogues have demonstrated the power of this approach.
2-[¹²⁵I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[¹²⁵I]BP): This sigma receptor-specific radiopharmaceutical was evaluated in nude mice bearing human prostate tumors. nih.gov The compound showed rapid clearance from the blood and normal tissues. nih.gov Notably, the tumor tissue exhibited the highest uptake of the radiotracer at 4 hours post-injection, demonstrating specific accumulation at a site of interest. nih.gov
[¹²⁵I]5 (2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide): Biodistribution and ex vivo autoradiography studies in mice revealed high brain uptake. nih.gov The regional distribution pattern in the brain was consistent with the known expression of its target, GlyT1. nih.gov Crucially, pretreatment with known GlyT1 ligands significantly reduced the binding of [¹²⁵I]5 in GlyT1-rich areas, confirming specific in vivo target engagement. nih.gov
[¹²⁵I]IBF (5-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dihydrobenzofurancarboxamide): In vivo biodistribution studies in rats confirmed that this D-2 dopamine (B1211576) receptor imaging agent concentrated in the striatum, a brain region rich in these receptors. nih.gov
[¹²⁵I]IBZM (3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide): Ex vivo autoradiography was used to investigate the in vivo binding of this compound to dopamine receptors in various brain regions, including the caudate nucleus and nucleus accumbens. nih.gov The binding was shown to be selective for D2 receptors, as it was blocked by pretreatment with a D2 receptor agonist and antagonist. nih.gov
These studies collectively show that radiolabeled iodobenzamides can be designed to effectively cross biological barriers and specifically bind to their intended targets in vivo, a critical step in validating a new research tool.
Table 2: Example of Tissue Distribution Data for a Radiolabeled Analogue (2-[¹²⁵I]BP in Tumor-Bearing Nude Mice)
| Tissue | % Injected Dose per Gram (%ID/g) at 4h |
|---|---|
| Tumor | 2.0 ± 0.05 |
| Blood | Not specified |
| Liver | Not specified |
| Kidney | Not specified |
Data extracted from the study on 2-[¹²⁵I]BP. nih.gov This table illustrates the type of data generated in such studies.
Identification of Major Metabolites and Their Biological Relevance in Research
Identifying the metabolites of a new chemical entity is a crucial aspect of its preclinical characterization. researchgate.net Metabolism can significantly alter a compound's activity, duration of action, and safety profile by producing metabolites that may be active, inactive, or toxic. researchgate.net The process typically involves incubating the parent drug with in vitro systems like liver microsomes or hepatocytes, followed by analysis using advanced analytical techniques such as high-resolution mass spectrometry (HR-MS) to detect and identify the biotransformation products. researchgate.net
For this compound, the chemical structure suggests several potential metabolic pathways. The amide bond is a likely site for hydrolysis, a reaction catalyzed by enzymes such as carboxylesterases, which could lead to the formation of 2-iodobenzoic acid and 1-phenylbutan-2-amine (B1195257). nih.gov Additionally, the phenyl rings and alkyl chain are susceptible to oxidation by cytochrome P450 enzymes, leading to hydroxylated metabolites.
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation / Other Name |
|---|---|
| This compound | - |
| 2-[¹²⁵I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide | 2-[¹²⁵I]BP |
| 2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide | 5 / [¹²⁵I]5 |
| (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | [¹²³I]IBZM / IBZM |
| 5-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dihydrobenzofurancarboxamide | IBF (21) / [¹²⁵I]IBF |
| Haloperidol | - |
| Spiperone | - |
| (+)-Butaclamol | - |
| Ketanserin | - |
| SCH-23390 | - |
| Propranolol | - |
| 2-iodobenzoic acid | - |
Future Research Directions and Advanced Applications of 2 Iodo N 1 Phenylbutan 2 Yl Benzamide As a Research Tool
Development of Novel Research Probes and Imaging Agents (e.g., Fluorescent, PET/SPECT)
The structure of 2-iodo-N-(1-phenylbutan-2-yl)benzamide is exceptionally well-suited for modification into imaging agents. The presence of an iodine atom on the benzamide (B126) ring is a key feature, as it allows for the direct incorporation of radioactive iodine isotopes (¹²³I, ¹²⁵I, ¹³¹I), which are pivotal for Single Photon Emission Computed Tomography (SPECT) imaging. nih.govbuet.ac.bd
Future research could focus on synthesizing radioiodinated versions of this compound to visualize and quantify specific biological targets in vivo. For instance, analogous iodinated benzamide derivatives have been successfully developed as SPECT imaging agents for the glycine (B1666218) transporter 1 (GlyT1), a target in neuropsychiatric disorders. nih.govnih.gov One such derivative, [¹²⁵I]2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide, demonstrated high affinity and specificity for GlyT1, along with excellent blood-brain barrier permeability in preclinical studies. nih.govnih.gov Similarly, other benzamides have been radiolabeled with Fluorine-18 for Positron Emission Tomography (PET) imaging of targets like malignant melanoma. nih.gov
The development pathway for this compound as an imaging probe would involve:
Radiolabeling: Synthesizing the molecule with a radioactive isotope such as ¹²³I for SPECT or modifying the structure to incorporate a PET isotope like ¹⁸F.
In Vitro Characterization: Evaluating the binding affinity and selectivity of the radiolabeled compound against its intended biological target using cell membrane assays and autoradiography.
In Vivo Evaluation: Assessing the probe's biodistribution, brain uptake (if targeting the CNS), and target engagement in animal models. nih.govresearchgate.net
Beyond radioisotopes, the phenylbutan-2-yl portion of the molecule could be functionalized with a fluorophore (e.g., BODIPY) to create fluorescent probes. nih.gov These probes would be invaluable for in vitro applications such as fluorescence microscopy, flow cytometry, and high-throughput screening assays to study target localization and function at a cellular level.
Table 1: Examples of Iodinated Benzamide Derivatives as Imaging Agents
| Radiotracer | Imaging Modality | Target | Key Findings |
| [¹²⁵I]2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide | SPECT | Glycine Transporter 1 | High affinity (Kd = 1.54 nM), high blood-brain barrier permeability, and specific accumulation in GlyT1-rich regions. nih.govnih.gov |
| [¹²³I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide | SPECT | Sigma Receptors | High brain uptake and saturable binding; however, showed affinity for dopamine (B1211576) receptors, limiting its selectivity for sigma receptor imaging. researchgate.net |
| N-(2-(Dimethylamino)Ethyl)-4-¹⁸F-Fluorobenzamide | PET | Melanin | Demonstrated rapid and prolonged retention in melanoma cells, enabling high-contrast imaging of tumors and their metastases. nih.gov |
Exploration of New Biological Targets and Polypharmacology
The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov While the primary target of this compound may be unknown, its structure invites broad screening to uncover novel biological activities. Benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), antagonists of the TRPM8 channel, and modulators of microRNA-21 expression. nih.govnih.govnih.gov
Future research should involve screening this compound against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors. This could lead to the identification of unexpected therapeutic applications.
Furthermore, the concept of polypharmacology—where a single compound interacts with multiple targets—is increasingly recognized as a beneficial attribute for treating complex diseases. acs.org A study on [¹²³I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide revealed that in addition to binding sigma-1 and sigma-2 receptors, it also had an affinity for dopamine receptors. researchgate.net This multi-target profile, while a challenge for developing a selective imaging agent, could be advantageous for a therapeutic agent. Investigating the polypharmacology of this compound could reveal synergistic effects beneficial for conditions like cancer or neurodegenerative disorders, where multiple pathways are dysregulated.
Integration of Advanced Computational Chemistry and Artificial Intelligence in Ligand Design
Computational Chemistry: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) can be employed to refine the molecule. eurekalert.org If a target is identified, molecular docking simulations can predict the binding mode and affinity of the compound and guide the synthesis of analogs with improved potency. nih.gov The analysis of intramolecular hydrogen bonds and other non-covalent interactions can help in designing conformationally locked derivatives with enhanced binding properties. nih.gov
Artificial Intelligence: AI and machine learning models are revolutionizing ligand design. desertsci.comeurekalert.org Generative AI models, trained on vast chemical databases, can propose novel benzamide derivatives with optimized properties (e.g., potency, selectivity, ADME). nih.govresearchgate.net These AI-driven platforms can explore a much larger chemical space than traditional methods, identifying unique and potent bioactive molecules based on the core scaffold. nih.gov For example, AI algorithms can be used to generate a focused library of compounds around the benzamide core, tailored to interact with a specific target like the cannabinoid receptor 2 (CB2) or to inhibit challenging targets like KRAS G12D. desertsci.comnih.gov
By combining computational chemistry with AI, researchers can rapidly iterate through design-synthesis-test cycles, efficiently optimizing this compound from a starting hit into a highly potent and selective lead compound.
Utility in Chemical Probe Development for Target Validation Studies
A critical step in drug discovery is target validation, which confirms that modulating a specific biological target produces a desired therapeutic effect. nih.govsemanticscholar.org High-quality chemical probes—potent, selective, and cell-permeable small molecules—are essential tools for this process. snv63.ruresearchgate.net
This compound could serve as the foundational structure for developing such a chemical probe. The development process would involve:
Hit Identification: Initial screening to identify a preliminary interaction between the compound and a biological target.
Potency and Selectivity Optimization: Using medicinal chemistry, guided by computational methods, to improve the compound's affinity for the primary target and reduce off-target effects. researchgate.net
Mechanism of Action Studies: Confirming that the compound engages the target in cells and elicits a measurable downstream biological response. Probe-based chemical proteomics can be used for target identification and selectivity profiling. discoveryontarget.com
Application in Mechanism-Based Drug Discovery Research
Mechanism-based drug discovery focuses on designing drugs that act through a well-understood mechanism of action. nih.gov This approach contrasts with phenotypic screening, where compounds are identified based on an observed effect without initial knowledge of the target. discoveryontarget.com
The this compound scaffold can be instrumental in such research. If the compound is found to inhibit an enzyme, for example, further studies can be designed to determine if it acts as a competitive, non-competitive, or irreversible inhibitor. The iodinated ring could even participate in unique interactions, such as halogen bonding, to stabilize the ligand-protein complex. nih.govnih.gov
Moreover, derivatives of this compound could be designed as Proteolysis-Targeting Chimeras (PROTACs). Benzamide-type molecules have been successfully used as ligands to recruit the E3 ligase cereblon (CRBN), a key component of the PROTAC machinery. nih.gov By linking a derivative of this compound (that binds to a target of interest) to a CRBN-recruiting moiety, researchers could create a degrader molecule that induces the targeted destruction of a disease-causing protein. This represents a cutting-edge therapeutic modality that moves beyond simple inhibition to achieve protein elimination.
Q & A
Basic: How can researchers optimize the synthesis of 2-iodo-N-(1-phenylbutan-2-yl)benzamide to improve yield and purity?
Answer:
Synthetic routes for benzamide derivatives often involve amidation or coupling reactions. For example, amidation of 2-iodobenzoic acid with 1-phenylbutan-2-amine can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under reflux . Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be tightly controlled. Post-synthesis purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) or recrystallization enhances purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm molecular structure, with iodinated aromatic protons appearing downfield (~7.5–8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm) and N–H (~3300 cm) validate functional groups .
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H] or [M–I] fragments) to confirm molecular formula .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry and packing interactions .
Advanced: How does the benzamide scaffold influence structure-activity relationships (SAR) in related compounds?
Answer:
The benzamide moiety often acts as a pharmacophore by forming hydrogen bonds with biological targets. For example, in protease inhibitors, the benzamide carbonyl interacts with residues like Gln269 and Asp164 in SARS-CoV-2 PLpro, stabilizing ligand-receptor complexes . Substitutions (e.g., iodine at position 2) enhance steric bulk and electron density, affecting binding affinity. SAR studies require iterative cycles of analog synthesis, activity assays (e.g., IC determination), and computational docking to map critical interactions .
Advanced: What experimental strategies validate the biological target of this compound?
Answer:
- Kinase Inhibition Assays : Test compound against panels of kinases (e.g., MLKL for necroptosis) using ATPase or fluorescence polarization assays .
- In Vivo Models : Dose-response studies in xenograft models (e.g., tumor volume reduction at 15–30 mg/kg) assess efficacy and toxicity .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts after compound treatment .
Advanced: How can computational methods guide the design of this compound derivatives?
Answer:
- Molecular Docking : Predict binding poses using AutoDock or Schrödinger. For example, iodine’s van der Waals interactions with hydrophobic pockets improve binding scores .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify persistent interactions .
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to prioritize synthetic targets .
Advanced: How should researchers address contradictions between in vitro and in vivo efficacy data?
Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Mitigation strategies include:
- ADME Profiling : Measure solubility (e.g., shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .
- Dose Escalation Studies : Compare efficacy at multiple doses (e.g., 15 vs. 30 mg/kg) to identify therapeutic windows .
- Biomarker Analysis : Use ELISA or Western blot to verify target modulation in vivo .
Basic: What methodologies assess the toxicity profile of this compound?
Answer:
- Acute Toxicity : Determine LD in rodent models via OECD Guideline 423 .
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
- Hematological Profiling : Monitor liver/kidney function markers (e.g., ALT, creatinine) post-treatment .
Advanced: How is X-ray crystallography applied to resolve the 3D structure of this compound?
Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to collect diffraction data up to 1.0 Å resolution .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R-factor < 0.05) .
- Validation : Check for steric clashes and hydrogen-bonding networks using Coot and PLATON .
Advanced: What mechanistic insights can be derived from studying iodine’s role in this compound?
Answer:
Iodine’s heavy atom effect enhances X-ray contrast in crystallography . Its electron-withdrawing nature polarizes the benzamide ring, altering π-π stacking and hydrogen-bonding capacity. Radiolabeling with I enables tracking in biodistribution studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
